molecular formula C16H16OSi B14671164 6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- CAS No. 51343-26-1

6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-

Cat. No.: B14671164
CAS No.: 51343-26-1
M. Wt: 252.38 g/mol
InChI Key: KNPKXKPDKQOPOH-UHFFFAOYSA-N
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Description

6-Oxa-3-silabicyclo[310]hexane, 3,3-diphenyl- is a unique organosilicon compound characterized by its bicyclic structure This compound is notable for its incorporation of silicon and oxygen atoms within a six-membered ring, which imparts distinct chemical properties and reactivity

Preparation Methods

The synthesis of 6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- typically involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with N-benzyltriphenylphosphinimine. This reaction yields 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-1,3-dioxa-2,4-disilacyclohexane . The mechanism for the formation of the product involves the reaction of dimethylsilanone with 2,2-dimethyl-4-vinylsilaoxetane

Chemical Reactions Analysis

6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- undergoes various chemical reactions, including:

Scientific Research Applications

6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a model compound for studying silicon-oxygen interactions.

    Biology: The compound’s unique structure makes it a subject of interest in the study of silicon-based life forms and biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the development of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. The phenyl groups attached to the silicon atom can undergo electrophilic aromatic substitution, leading to the formation of various derivatives . The compound’s reactivity is influenced by the electronic properties of the silicon and oxygen atoms, as well as the steric effects of the phenyl groups.

Comparison with Similar Compounds

6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- can be compared with other similar compounds, such as:

The uniqueness of 6-Oxa-3-silabicyclo[31

Properties

CAS No.

51343-26-1

Molecular Formula

C16H16OSi

Molecular Weight

252.38 g/mol

IUPAC Name

3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane

InChI

InChI=1S/C16H16OSi/c1-3-7-13(8-4-1)18(11-15-16(12-18)17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

KNPKXKPDKQOPOH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)C[Si]1(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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